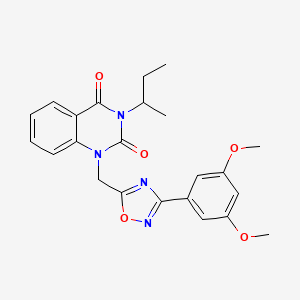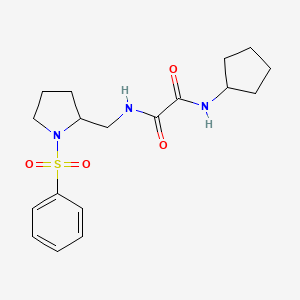
N1-cyclopentyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cyclopentyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, also known as CPI-613, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. CPI-613 is a novel anticancer agent that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway that is dysregulated in cancer cells.
Applications De Recherche Scientifique
Asymmetric Michael Addition Catalysis
- Research Insight : A study by Singh et al. (2013) highlights the efficiency of a pyrrolidine-based catalyst, derived from L-proline, in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This catalyst, related to N1-cyclopentyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, shows potential for synthesizing γ-nitro carbonyl compounds with high yield and stereoselectivity.
Cancer Research
- Research Insight : The work of Ha et al. (1997) explores a polyamine analogue with similar structural characteristics to this compound. This analogue demonstrates phenotype-specific cytotoxic activity in cancer cells, indicating a possible application in antitumor therapies.
Neuroprotective Effects
- Research Insight : Amazzal et al. (2007) Amazzal et al. (2007) studied a compound structurally related to this compound. Their research shows that this compound could have neuroprotective effects against oxidative stress, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease.
Insecticide Resistance
- Research Insight : Sparks et al. (2012) Sparks et al. (2012) investigated the metabolism of sulfoximine-based insecticides, sharing functional groups with this compound. This study suggests its potential application in developing new insecticides that do not exhibit cross-resistance with existing products.
Propriétés
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c22-17(18(23)20-14-7-4-5-8-14)19-13-15-9-6-12-21(15)26(24,25)16-10-2-1-3-11-16/h1-3,10-11,14-15H,4-9,12-13H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNMEZCGFBCFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2875109.png)
![1-[(3-Aminophenyl)methyl]-1,2-dihydropyrimidin-2-one](/img/structure/B2875111.png)

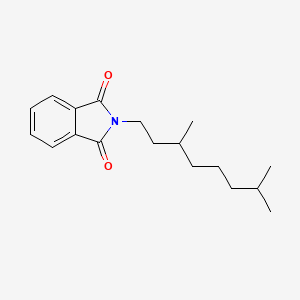
![3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2875114.png)
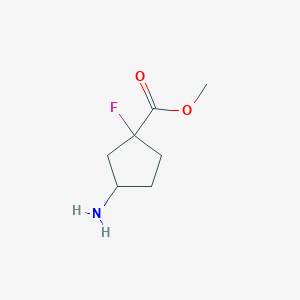
![N-Ethyl-N-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2875117.png)
![3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2875118.png)
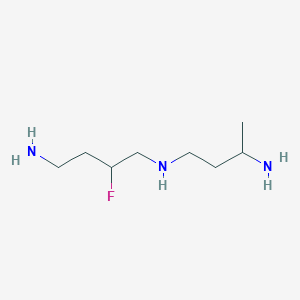
![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2875122.png)


